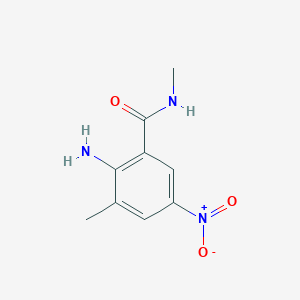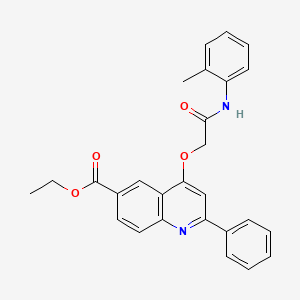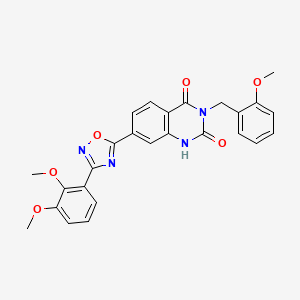![molecular formula C14H10F4N2O B2706857 N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide CAS No. 926253-90-9](/img/structure/B2706857.png)
N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide, also known as AG-1024, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological effects, including the inhibition of insulin-like growth factor-1 receptor (IGF-1R), which is a key mediator of cell growth, differentiation, and survival.
科学的研究の応用
Synthesis and Material Science
N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide may serve as an intermediate or a building block in the synthesis of complex molecules. For example, a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, highlights the importance of fluorinated compounds in synthetic chemistry. This approach underscores the role of similar compounds in developing pharmaceuticals and materials with specific properties (Yanan Qiu et al., 2009).
Pharmacological Applications
The incorporation of fluorine atoms in pharmaceuticals can significantly alter a drug's properties, such as metabolic stability, bioavailability, and binding affinity. The study by B. Buer and E. Marsh (2012) discusses how fluorinated analogs of hydrophobic amino acids in proteins can enhance their stability and retain biological activity, demonstrating the potential of fluorinated compounds in drug design (B. Buer & E. Marsh, 2012).
Environmental Impact and Degradation
Research on the degradation processes of nitisinone, a compound with a similar trifluoromethyl group, highlights the environmental persistence and challenges associated with fluorinated compounds. Such studies are crucial for understanding the fate and impact of these substances in the environment and may inform the design of more eco-friendly alternatives (H. Barchańska et al., 2019).
Fluorinated Compounds in Drug Discovery
The unique properties of fluorinated scaffolds, particularly those containing trifluoromethyl groups, have been extensively explored for antimalarial drug discovery. The presence of fluorine can enhance the efficacy and pharmacokinetic profiles of antimalarial agents, highlighting the broader implications of fluorinated compounds in medicinal chemistry (Charu Upadhyay et al., 2020).
作用機序
Target of Action
Similar compounds have been found to interact with aurora kinase a in humans .
Mode of Action
It is likely that it interacts with its target to induce changes at the molecular level, which subsequently lead to observable effects at the cellular and organismal levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide . These factors can include the pH of the environment, the presence of other molecules, temperature, and more.
特性
IUPAC Name |
N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2O/c15-9-3-1-8(2-4-9)13(21)20-10-5-6-12(19)11(7-10)14(16,17)18/h1-7H,19H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOFLGNEALOEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2706774.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2706776.png)


![2-Chloro-N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]acetamide](/img/structure/B2706780.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methoxyethanone](/img/structure/B2706783.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-7-methyl-2H-chromen-2-one](/img/structure/B2706784.png)


![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2706789.png)
![3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;dihydrochloride](/img/structure/B2706791.png)
